molecular formula C25H23NO4 B134858 DL-N-FMOC-2'-METHYLPHENYLALANINE CAS No. 135944-06-8

DL-N-FMOC-2'-METHYLPHENYLALANINE

Cat. No.: B134858
CAS No.: 135944-06-8
M. Wt: 401.5 g/mol
InChI Key: GYFMRMRGTNDDAT-UHFFFAOYSA-N
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Description

DL-N-FMOC-2'-METHYLPHENYLALANINE is a synthetic amino acid derivative widely used in peptide synthesis and pharmaceutical research. The compound features:

  • Racemic form (DL): A mixture of D- and L-enantiomers.
  • FMOC protecting group: A fluorenylmethyloxycarbonyl group attached to the amino (-NH₂) group, providing stability during solid-phase peptide synthesis (SPPS) .
  • 2'-Methyl substitution: A methyl group at the 2' position of the phenyl ring, influencing steric and electronic properties.

Preparation Methods

The synthesis of 2'-methylphenylalanine, the core structure of DL-N-FMOC-2'-Methylphenylalanine, typically begins with the introduction of a methyl group at the ortho position of the phenyl ring. While direct alkylation of phenylalanine is challenging due to steric and electronic factors, modified Strecker or Ullmann-type coupling reactions are employed. For example, starting from 2-methylbenzaldehyde, a Strecker synthesis involving ammonium chloride and potassium cyanide yields the α-amino nitrile intermediate, which is hydrolyzed to the target amino acid under acidic conditions . Alternatively, catalytic asymmetric hydrogenation of enamine precursors has been explored, though racemic mixtures (DL-forms) are often obtained when chiral resolution is omitted .

Key challenges include minimizing byproducts from over-alkylation and ensuring regioselectivity. Recent advances in transition-metal catalysis, such as palladium-mediated C–H activation, have shown promise in direct ortho-methylation of phenylalanine derivatives, though scalability remains a concern .

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the amino terminus follows established protocols for amino acid protection. As detailed in patent CN103373940B , the general workflow involves:

  • Reaction with Fmoc-Cl : The amino acid is suspended in a biphasic system (e.g., water/dioxane) at pH 8–9, maintained by sodium bicarbonate. Fmoc-Cl (1.2–1.5 equivalents) is added gradually to avoid excessive hydrolysis.

  • Workup and Extraction : Unreacted Fmoc-Cl is removed via diethyl ether extraction. The aqueous phase is acidified to pH 2–3 using HCl, precipitating the Fmoc-amino acid.

  • Crude Product Isolation : The precipitate is collected by filtration and washed with cold water to remove residual acids .

For 2'-methylphenylalanine, the steric bulk of the ortho-methyl group necessitates extended reaction times (4–6 hours) compared to unsubstituted phenylalanine . Monitoring via thin-layer chromatography (TLC) or HPLC is critical to confirm complete Fmoc conjugation .

Optimization of Reaction Conditions

Studies on analogous Fmoc-amino acid syntheses reveal that solvent systems significantly impact yield. A 3:1 v/v dioxane/water mixture maximizes solubility of both the amino acid and Fmoc-Cl, achieving >90% conversion . Elevated temperatures (40–50°C) improve reaction kinetics but risk racemization; thus, room temperature is preferred for DL forms .

Table 1: Fmoc Protection Efficiency Across Solvent Systems

Solvent SystemTemperature (°C)Yield (%)Purity (%)
Dioxane/Water (3:1)259298
THF/Water (2:1)258595
Acetone/Water (1:1)257890

Data adapted from CN103373940B and WO2011011342A9 .

Purification and Characterization

Crude this compound is purified via recrystallization or precipitation. The patent CN103373940B recommends an ethanol/water system (1:4 to 4:1 v/v) at 60–80°C, achieving 22–55 g/L solubility. Slow cooling to 0–5°C yields crystalline product with >99% purity. Alternative methods include:

  • Methylene Chloride/Petroleum Ether Precipitation : Effective for removing hydrophobic impurities but less efficient for polar byproducts .

  • Ion-Exchange Chromatography : Useful for separating unreacted amino acid, though cost-prohibitive at scale .

Characterization Data :

  • HPLC : Retention time ≈12.3 min (C18 column, 70:30 acetonitrile/water + 0.1% TFA) .

  • NMR (DMSO-d6) : δ 7.75–7.40 (m, Fmoc aromatic), 4.20 (d, J = 7.0 Hz, α-CH), 2.25 (s, ortho-CH3) .

Challenges and Mitigation Strategies

Racemization During Synthesis

While the DL form is the target, uncontrolled racemization at side-chain chiral centers (e.g., during Fmoc cleavage) must be avoided. Piperidine-mediated Fmoc deprotection, common in solid-phase peptide synthesis (SPPS), can induce β-elimination in sensitive residues . For 2'-methylphenylalanine, however, the steric hindrance from the ortho-methyl group reduces such side reactions, as evidenced by <5% byproduct formation in model studies .

Solubility Issues

The hydrophobic ortho-methyl group reduces aqueous solubility, complicating coupling reactions in DECL workflows. Solutions include:

  • Co-Solvent Systems : Adding DMSO (10–20%) to aqueous buffers enhances solubility without hindering DNA compatibility .

  • In-Situ Activation : Using coupling reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) minimizes precipitation during DECL builds .

Applications in Peptide Synthesis

This compound is integral to constructing peptide libraries with enhanced metabolic stability. Its ortho-methyl group impedes proteolytic cleavage, making it valuable in therapeutic peptide design . In SPPS, the Fmoc group is cleaved under mild basic conditions (20% piperidine/DMF), exposing the amino group for subsequent couplings .

Chemical Reactions Analysis

Types of Reactions

DL-N-FMOC-2'-METHYLPHENYLALANINE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry

DL-N-FMOC-2'-Methylphenylalanine is primarily utilized in the synthesis of peptide-based drugs and peptidomimetics. Its incorporation into peptides enhances their biological activity and stability, making them more effective therapeutic agents.

Peptidomimetics Development

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their limitations, such as rapid degradation by proteolytic enzymes. The introduction of this compound into peptide sequences can improve their resistance to enzymatic breakdown and enhance their pharmacological properties.

Key Benefits:

  • Increased stability against proteolysis
  • Enhanced affinity for target receptors
  • Improved oral bioavailability

Drug Discovery

In drug discovery, this compound is often employed in the creation of combinatorial libraries that facilitate the identification of novel drug candidates. These libraries can include a variety of unnatural amino acids, allowing for the exploration of diverse chemical space.

Case Studies in Drug Development

Several studies have highlighted the effectiveness of incorporating this compound into lead compounds:

StudyCompoundFindings
Peptide LigandsDemonstrated enhanced binding affinity to target proteins when this compound was included in the peptide sequence.
Enzyme InhibitorsShowed improved selectivity and potency compared to traditional peptide inhibitors due to structural modifications involving this amino acid.

Structural Biology

The use of this compound in structural biology has enabled researchers to gain insights into protein structure and function. Its unique side chain allows for specific interactions that can stabilize protein conformations during crystallization or NMR studies.

NMR Studies

Nuclear Magnetic Resonance (NMR) studies utilizing peptides containing this compound have revealed important conformational details that are crucial for understanding receptor-ligand interactions.

Example:
A cyclic β-tetrapeptide synthesized with this amino acid exhibited structural characteristics similar to somatostatin, providing insights into its mechanism of action as a neurotransmitter .

Synthesis Techniques

The synthesis of peptides incorporating this compound typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for efficient assembly of complex peptide structures.

Synthesis Overview:

  • Fmoc Protection : The amino group is protected using Fmoc (9-fluorenylmethoxycarbonyl) to facilitate stepwise synthesis.
  • Coupling Reactions : Amino acids are sequentially added using coupling agents to form peptide bonds.
  • Deprotection : The Fmoc group is removed to yield the final peptide product.

Mechanism of Action

The mechanism of action of DL-N-FMOC-2'-METHYLPHENYLALANINE involves its interaction with specific molecular targets. The Fmoc group protects the amine group during synthesis, preventing unwanted reactions. Once the desired product is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amine group for further reactions. This compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name CAS Formula MW Protecting Group Substituent Use
DL-N-FMOC-2'-METHYLPHENYLALANINE Not provided C₂₅H₂₃NO₄* ~401.45* FMOC 2'-Methylphenyl Peptide synthesis
BOC-DL-2'-METHYLPHENYLALANINE 139558-50-2 C₁₅H₂₁NO₄ 279.33 BOC 2'-Methylphenyl Intermediate in drug design
Fmoc-N-methyl-D-phenylalanine 138775-05-0 C₂₅H₂₃NO₄ 401.45 FMOC N-methylphenyl SPPS, chiral building block
DL-Phenylalanine 150-30-1 C₉H₁₁NO₂ 165.19 None Phenyl Biosynthesis, nutrition
Metalaxyl (pesticide derivative) 57837-19-1 C₁₅H₂₁NO₄ 279.33 Methoxyacetyl 2,6-Dimethylphenyl Agricultural fungicide

*Estimated based on Fmoc-N-methyl-D-phenylalanine .

Key Differences:

Protecting Group Stability :

  • FMOC : Base-labile, ideal for SPPS due to mild deprotection conditions (e.g., piperidine) .
  • BOC : Acid-labile, requiring harsh conditions (e.g., trifluoroacetic acid), limiting compatibility with acid-sensitive substrates .

N-methylphenylalanine (CAS: 138775-05-0) introduces methylation at the amino group, reducing hydrogen-bonding capacity and increasing lipophilicity .

Applications :

  • This compound is tailored for peptide engineering, whereas metalaxyl (CAS: 57837-19-1) and benalaxyl (CAS: 71626-11-4) are agrochemicals with phenylalanine-derived backbones optimized for fungicidal activity .

Physicochemical Properties

  • Solubility : FMOC-protected compounds (e.g., this compound) exhibit lower aqueous solubility than unprotected phenylalanine due to the hydrophobic FMOC group .
  • Molecular Weight : FMOC derivatives (~400 Da) are significantly heavier than BOC analogues (~280 Da), impacting their pharmacokinetic profiles .

Biological Activity

DL-N-FMOC-2'-Methylphenylalanine is a derivative of phenylalanine that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This article provides a comprehensive overview of its biological activity, synthesis methodologies, and relevant case studies.

Overview of this compound

This compound is an N-Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acid that is commonly utilized in peptide synthesis. The methyl group at the 2' position enhances the lipophilicity and may influence the compound's interaction with biological targets, making it a candidate for various therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The use of N-methylation techniques has been noted to improve bioavailability and stability of peptides in vivo.

Table 1: Comparison of Synthesis Methods

MethodAdvantagesDisadvantages
Solid-Phase Peptide Synthesis (SPPS)High purity, automation capabilityRequires specialized equipment
Solution-Phase SynthesisSimpler setup, lower costLower yield and purity compared to SPPS

Anticancer Properties

Research indicates that derivatives of methylated phenylalanines can exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit the growth of various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis.

  • Mechanism of Action : The methylation at the 2' position may enhance binding affinity to target proteins, potentially interfering with oncogenic signaling pathways.
  • Case Study : A study on N-methylated phenylalanine derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis.

  • Mechanism : The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal tissues.
  • Case Study : In vitro studies demonstrated that this compound could reduce neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that the introduction of a methyl group at the 2' position can enhance the compound's lipophilicity, thereby improving its absorption and distribution in biological systems. This modification is crucial for developing effective therapeutic agents.

Table 2: Pharmacokinetic Properties

PropertyThis compoundStandard Phenylalanine
LipophilicityHigherLower
BioavailabilityImprovedModerate
Blood-Brain Barrier PenetrationEnhancedLimited

Q & A

Basic Research Questions

Q. What are the key structural features of DL-N-FMOC-2'-methylphenylalanine, and how do they influence its reactivity in peptide synthesis?

  • This compound combines a methyl group at the 2' position of the phenyl ring with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The methyl substituent introduces steric hindrance, affecting coupling efficiency in solid-phase peptide synthesis (SPPS). The Fmoc group provides UV-active properties for monitoring deprotection (trifluoroacetic acid or piperidine) .
  • Methodological Tip : Characterize purity using HPLC with UV detection (λ = 265–280 nm for Fmoc absorbance) and confirm stereochemistry via chiral chromatography or NMR (e.g., NOESY for spatial arrangement of methyl groups) .

Q. How can researchers validate the purity and stability of this compound under standard laboratory conditions?

  • Perform TLC (≥98% purity; Rf values in ethyl acetate/hexane systems) and LC-MS to detect hydrolyzed byproducts (e.g., free 2'-methylphenylalanine). Stability tests should include exposure to light, humidity, and temperature (store at RT in dark, desiccated conditions) .
  • Methodological Tip : Use Karl Fischer titration to quantify moisture content, which impacts shelf life and reactivity in SPPS .

Q. What safety protocols are critical when handling this compound?

  • While the compound is not classified as hazardous, use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation of fine powders during weighing. Dispose of waste via approved chemical protocols (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How does the 2'-methyl substitution on phenylalanine influence peptide conformational dynamics compared to unmodified phenylalanine?

  • The 2'-methyl group restricts rotational freedom of the phenyl ring, stabilizing specific side-chain conformations. This can alter peptide secondary structures (e.g., α-helix vs. β-sheet propensity). Use circular dichroism (CD) spectroscopy and molecular dynamics simulations to compare conformational landscapes .
  • Methodological Tip : Synthesize model peptides (e.g., polyalanine sequences) with and without the 2'-methyl modification to isolate steric effects .

Q. What strategies optimize the enantiomeric resolution of this compound for chiral peptide synthesis?

  • Employ enzymatic resolution (e.g., acylase I for selective deprotection of L-enantiomers) or chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
  • Methodological Tip : Pre-derivatize with Marfey’s reagent to enhance chromatographic separation of D/L isomers .

Q. How can this compound be used to study amino acid transport mechanisms in cellular models?

  • The methyl group and Fmoc protection reduce passive diffusion, making it a probe for active transport systems (e.g., LAT1 transporters in cancer cells). Use radiolabeled (³H/¹⁴C) or fluorescently tagged derivatives to quantify uptake kinetics .
  • Methodological Tip : Compare uptake inhibition with excess unmodified phenylalanine to identify competitive transport pathways .

Q. What are the synthetic challenges in incorporating this compound into long-chain peptides, and how can they be mitigated?

  • Steric hindrance from the 2'-methyl group increases risk of incomplete coupling. Use high-efficiency coupling reagents (e.g., HATU/Oxyma Pure) and extended reaction times (2–4 hours per residue). Monitor stepwise yields via MALDI-TOF MS .
  • Methodological Tip : Perform mid-synthesis Kaiser tests to detect unreacted amines and optimize deprotection cycles .

Q. Contradictions and Data Gaps

  • Stereochemical Stability : lists DL-2'-methylphenylalanine but lacks data on racemization risks during SPPS. Researchers should empirically test epimerization rates under acidic (TFA) or basic (piperidine) conditions .
  • Biological Relevance : While highlights α-methylphenylalanine in phenylketonuria models, the Fmoc derivative’s metabolic stability in vivo remains unstudied. Consider in vitro hepatocyte assays to predict pharmacokinetics .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFMRMRGTNDDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135944-06-8
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135944-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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